molecular formula C22H17N5NaO9S2+ B12706088 7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt CAS No. 83006-43-3

7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt

Cat. No.: B12706088
CAS No.: 83006-43-3
M. Wt: 582.5 g/mol
InChI Key: RIFSQRRMQRHEPD-UHFFFAOYSA-N
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Description

7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce bright and stable colors. The compound is also known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 4-nitroaniline, followed by coupling with 4-aminophenylsulphonic acid. The resulting intermediate is then subjected to further reactions to introduce the naphthalene ring and the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves precise temperature and pH control to ensure the purity and yield of the final product. The use of advanced purification techniques, such as crystallization and filtration, is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly in the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various azo dyes and their derivatives, which are used in different industrial applications.

Scientific Research Applications

7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various molecular interactions. In biological systems, it can bind to specific proteins and enzymes, altering their activity. The azo group in the compound is responsible for its vibrant color, which is a result of the electronic transitions within the molecule. The sulfonic acid groups enhance the solubility of the compound in water, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 4-Nitro-2-aminophenol

Uniqueness

Compared to similar compounds, 7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt stands out due to its unique combination of functional groups. The presence of both amino and nitro groups, along with the azo linkage, provides it with distinct chemical properties and reactivity. Additionally, the sulfonic acid groups enhance its solubility, making it more versatile for various applications.

Properties

CAS No.

83006-43-3

Molecular Formula

C22H17N5NaO9S2+

Molecular Weight

582.5 g/mol

IUPAC Name

sodium;7-amino-4-hydroxy-3-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C22H17N5O9S2.Na/c23-13-1-7-17-12(9-13)10-20(38(34,35)36)21(22(17)28)26-25-15-4-2-14(3-5-15)24-18-8-6-16(27(29)30)11-19(18)37(31,32)33;/h1-11,24,28H,23H2,(H,31,32,33)(H,34,35,36);/q;+1

InChI Key

RIFSQRRMQRHEPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O.[Na+]

Origin of Product

United States

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